

Preclinical Data on GNE-616: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for **GNE-616**, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The information presented is compiled from publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's pharmacological profile.

Core Data Presentation

The following tables summarize the key quantitative data for **GNE-616**, focusing on its in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Binding and Potency of GNE-616

Parameter	Species	Value (nM)	Reference
Ki (hNav1.7)	Human	0.79	[1][2][3][4]
Kd (hNav1.7)	Human	0.38	[1][2][3][4]

Table 2: Selectivity Profile of GNE-616 against other Human Nav Channels



Channel	Kd (nM)	Selectivity Fold (vs. hNav1.7 Kd)	Reference
hNav1.1	>1000	>2500	[1][2]
hNav1.2	12	31	[1][2]
hNav1.3	>1000	>2500	[1][2]
hNav1.4	>1000	>2500	[1][2]
hNav1.5	>1000	>2500	[1][2]
hNav1.6	29	73	[1][2]

Table 3: Cellular and In Vivo Model Activity of GNE-616

Assay/Model	Parameter	Value (nM)	Reference
Inherited Erythromelalgia (IEM) PK/PD Model	EC50	740	[1]
Inherited Erythromelalgia (IEM) PK/PD Model	EC50,u	9.6	[1]

Table 4: Site-Directed Mutagenesis and GNE-616 Binding

hNav1.7 Mutant	Kd (nM)	Reference
Y1537S/W1538A	170 ± 67	[1][4]
V1541A	3.9 ± 1.1	[1][4]
Y1537S/W1538A/V1541A	790 ± 350	[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information derived from the primary literature describing **GNE-616**.



Radioligand Binding Assays (for Ki and Kd determination)

The affinity of **GNE-616** for Nav1.7 and other sodium channel subtypes was likely determined using radioligand binding assays.

- Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.7) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the channels.
- Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-saxitoxin) and varying concentrations of the test compound (**GNE-616**).
- Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. For Kd determination, saturation binding experiments are performed with increasing concentrations of the radioligand.

Electrophysiology Assays (for functional activity)

The functional inhibitory activity of **GNE-616** on Nav channels is typically assessed using electrophysiological techniques, such as patch-clamp electrophysiology.

- Cell Preparation: Cells stably expressing the Nav channel of interest are plated onto glass coverslips.
- Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patchclamp amplifier and data acquisition system. Cells are voltage-clamped, and sodium currents are elicited by applying depolarizing voltage steps.



- Compound Application: GNE-616 is applied to the cells at various concentrations via a perfusion system.
- Data Acquisition and Analysis: The peak sodium current is measured before and after the application of GNE-616. The concentration-response curve is plotted to determine the IC50 value.

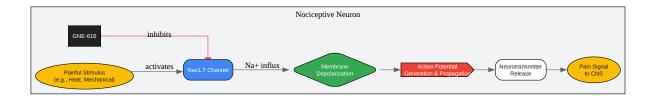
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model (Inherited Erythromelalgia)

The in vivo efficacy of **GNE-616** was evaluated in a Nav1.7-dependent inherited erythromelalgia (IEM) mouse model.[1]

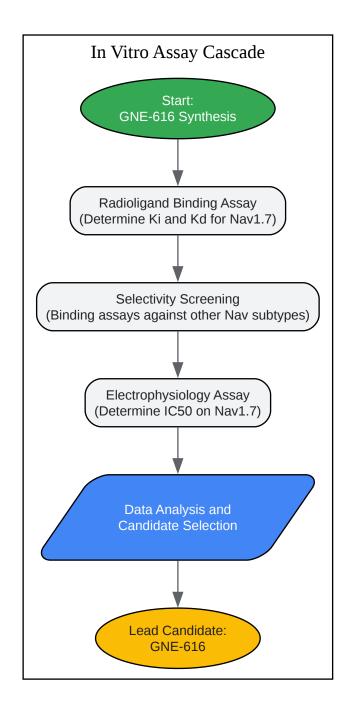
- Animal Model: A transgenic mouse model expressing a gain-of-function mutation in Nav1.7 that recapitulates the IEM phenotype is used.
- Compound Administration: GNE-616 is administered to the animals, likely via oral or intravenous routes, at various doses.
- Pharmacokinetic Sampling: Blood samples are collected at different time points after compound administration to determine the plasma concentration of GNE-616 over time.
- Pharmacodynamic Endpoint: The pharmacodynamic effect is measured by assessing a relevant pain-related behavior or physiological parameter that is altered in the IEM model (e.g., thermal or mechanical sensitivity).
- Data Analysis: The relationship between the plasma concentration of GNE-616 and the observed pharmacodynamic effect is modeled to determine the EC50 (total and unbound).

Mandatory Visualizations Signaling Pathway of Nav1.7 in Nociception and Inhibition by GNE-616

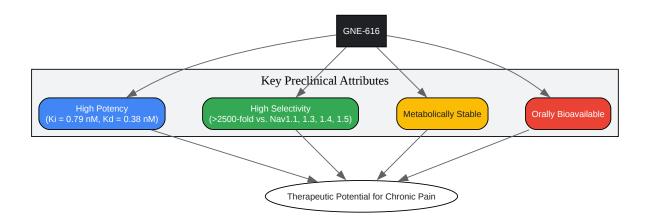












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